molecular formula C20H17N9O3 B5505942 N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide

N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide

Cat. No.: B5505942
M. Wt: 431.4 g/mol
InChI Key: TZVQIXXWHYINEN-SSDVNMTOSA-N
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Description

N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazole intermediate. This intermediate is then reacted with formamidine to form the formamido derivative. The final step involves the reaction of this derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

Uniqueness

N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs like dichloroaniline or heparinoid compounds.

Properties

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9O3/c1-12(30)23-15-9-7-13(8-10-15)11-22-25-20(31)16-17(14-5-3-2-4-6-14)29(28-24-16)19-18(21)26-32-27-19/h2-11H,1H3,(H2,21,26)(H,23,30)(H,25,31)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVQIXXWHYINEN-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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